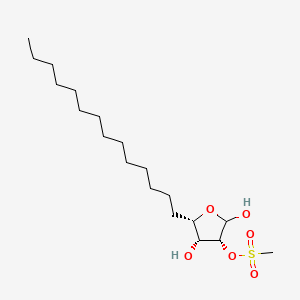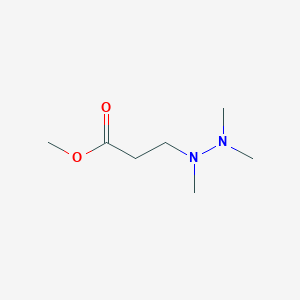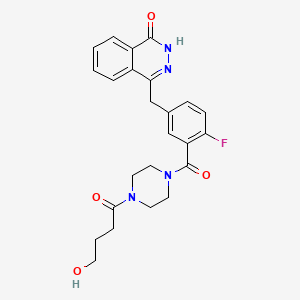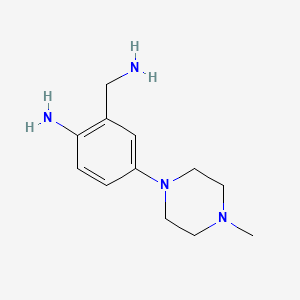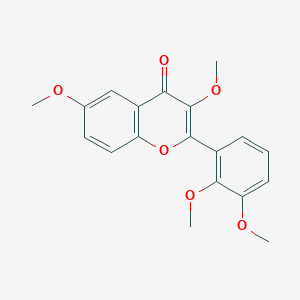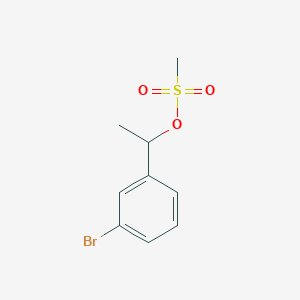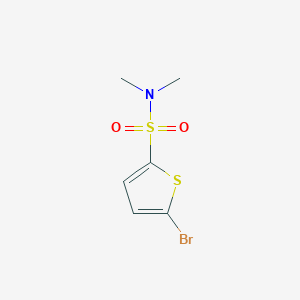![molecular formula C12H7Cl2N3O B13867034 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a chlorinated benzonitrile and a pyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multiple steps. One common method is the reaction of 3-chlorobenzonitrile with chloromethylpyridazinone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of copper nanoparticles can catalyze the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ammoxidation, dehydration, and catalytic reduction, depending on the specific requirements of the production.
化学反応の分析
Types of Reactions
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield 3-chlorobenzylamine .
科学的研究の応用
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Chlorobenzonitrile: A simpler compound with similar reactivity but lacking the pyridazinone moiety.
3-Chloro-5-methoxybenzonitrile: Another chlorinated benzonitrile with different substituents.
Uniqueness
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of both the chlorinated benzonitrile and the pyridazinone moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H7Cl2N3O |
|---|---|
分子量 |
280.11 g/mol |
IUPAC名 |
3-chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3O/c13-6-11-12(18)1-2-17(16-11)10-4-8(7-15)3-9(14)5-10/h1-5H,6H2 |
InChIキー |
LJHFNIYRMFDXFO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C(C1=O)CCl)C2=CC(=CC(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
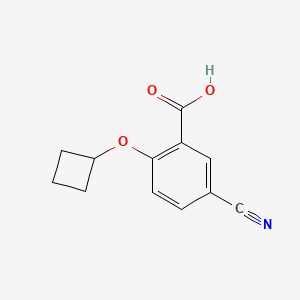

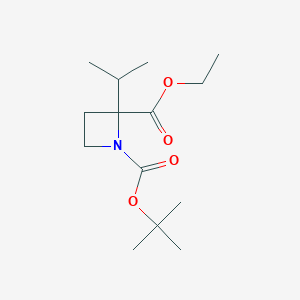
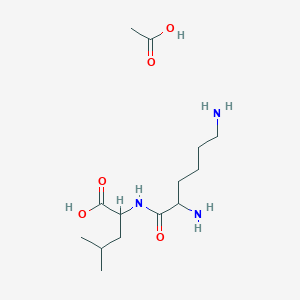
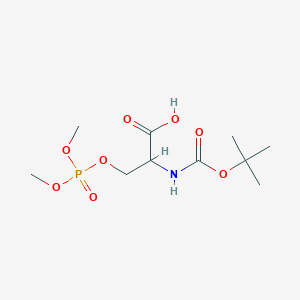
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
